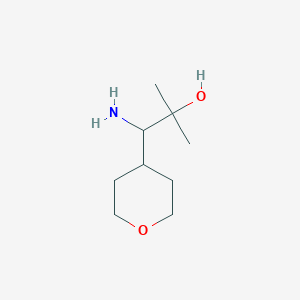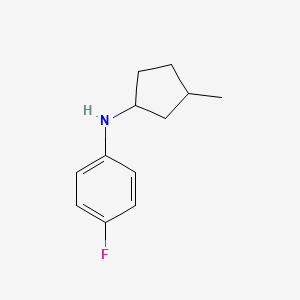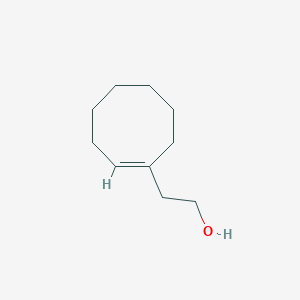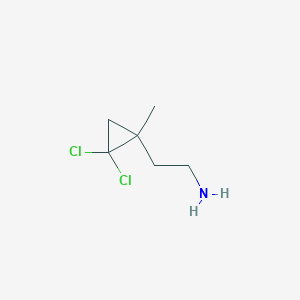![molecular formula C19H23NO3 B13285974 tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13285974.png)
tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and a naphthalene-based alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-based ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(naphthalen-2-yl)ethyl]carbamate
- tert-Butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate
Uniqueness
tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is unique due to the presence of the oxopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-naphthalen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-15(13-21)10-14-8-9-16-6-4-5-7-17(16)11-14/h4-9,11,13,15H,10,12H2,1-3H3,(H,20,22) |
InChI Key |
GMYDWBPNUVARNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13285896.png)


![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)


![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
![2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid](/img/structure/B13285950.png)
amine](/img/structure/B13285959.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)


